5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a triazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Oxazole Ring: Starting from a suitable precursor such as 2-ethoxybenzaldehyde, the oxazole ring can be formed through a cyclization reaction with an appropriate amine and a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The oxazole and triazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially opening these rings under strong reducing conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced forms of the oxazole or triazole rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural complexity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazole and triazole rings may play crucial roles in binding to the active sites of proteins, while the amino and carboxamide groups could form additional interactions to stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The unique combination of functional groups in 5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide provides it with distinct chemical and biological properties. The presence of both an oxazole and a triazole ring, along with the specific substituents, allows for a wide range of interactions with biological targets, potentially leading to unique pharmacological profiles compared to similar compounds.
Properties
Molecular Formula |
C22H21FN6O3 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O3/c1-3-31-18-10-5-4-9-16(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-15-8-6-7-14(23)11-15/h4-11H,3,12,24H2,1-2H3,(H,25,30) |
InChI Key |
BDJKAOPQPYJBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.